molecular formula C18H17N5O5S B267678 N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide

货号 B267678
分子量: 415.4 g/mol
InChI 键: SEXORZHRAGGLRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase KDM6B. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

作用机制

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide is a potent and selective inhibitor of the histone demethylase KDM6B, also known as JMJD3. KDM6B is a key regulator of gene expression, and its dysregulation has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. By inhibiting KDM6B, this compound can modulate the expression of genes involved in these diseases, leading to beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can modulate the expression of genes involved in inflammation, cancer, and neurodegenerative disorders, leading to anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

实验室实验的优点和局限性

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of KDM6B, making it suitable for studying the role of KDM6B in various diseases. This compound is also available in high purity and can be synthesized in large quantities, making it suitable for large-scale experiments. However, this compound has some limitations for lab experiments. It is a small molecule and may have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

未来方向

There are several future directions for research on N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide. One area of interest is the role of KDM6B in cancer metastasis and the potential of this compound as a therapeutic agent for metastatic cancer. Another area of interest is the potential of this compound as a neuroprotective agent in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, the development of more potent and selective KDM6B inhibitors, based on the structure of this compound, is an area of active research.

合成方法

The synthesis of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide involves several steps, including the preparation of the key intermediate 4-(4-aminophenyl)-2,6-dimethoxypyrimidine, which is then coupled with 4-(bromomethyl)benzenesulfonyl chloride to form the target compound. The final product is purified by column chromatography to obtain a white powder with a purity of over 99%. The synthesis method has been optimized to yield this compound in high yields and purity, making it suitable for large-scale production.

科学研究应用

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, including rheumatoid arthritis, colitis, and sepsis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, this compound has been studied for its potential role in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

属性

分子式

C18H17N5O5S

分子量

415.4 g/mol

IUPAC 名称

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H17N5O5S/c1-27-16-10-15(21-18(22-16)28-2)23-29(25,26)14-7-5-13(6-8-14)20-17(24)12-4-3-9-19-11-12/h3-11H,1-2H3,(H,20,24)(H,21,22,23)

InChI 键

SEXORZHRAGGLRO-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)OC

规范 SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。